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molecular formula C15H15NO B8812529 2-Propen-1-one, 3-(dimethylamino)-1-(2-naphthalenyl)-

2-Propen-1-one, 3-(dimethylamino)-1-(2-naphthalenyl)-

Cat. No. B8812529
M. Wt: 225.28 g/mol
InChI Key: IUVYDBZSZDZCMG-UHFFFAOYSA-N
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Patent
US05110831

Procedure details

2'-Acetonaphthone (10 0 g, 58 mmol, [93-08-3]) was dissolved in 20 mL of N,N-dimethylformamide dimethylacetal [4637-24-5] and the mixture was heated under reflux for 14 hours. The mixture was then cooled, concentrated, and the crystalline residue was recrystallized from cyclohexane to give the title product as orange crystals (9.88 g, 76%). mp 100° -101° . Calc'd for C15H15NO: C 79.97%, H 6.71 %, N 6.22%; found: C 79.71%, H 6.76%, N 6.51%. NMR (CDCl3): 8.40 (s, 1 H); 8.00-7.83 (m, 5 H); 7.54-7.51 (m, 2 H); 5.86 (d, 1 H); 3.33-2.83 (br d, 6 H). Mass spec 226 (M +H+).
Quantity
0 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=1)(=[O:3])[CH3:2].CO[CH:16](OC)[N:17]([CH3:19])[CH3:18]>>[CH:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH:12]=[CH:13][C:4]=1[C:1](=[O:3])[CH:2]=[CH:16][N:17]([CH3:19])[CH3:18]

Inputs

Step One
Name
Quantity
0 g
Type
reactant
Smiles
C(C)(=O)C1=CC2=CC=CC=C2C=C1
Name
Quantity
20 mL
Type
reactant
Smiles
COC(N(C)C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 14 hours
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the crystalline residue was recrystallized from cyclohexane

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)C(C=CN(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.88 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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